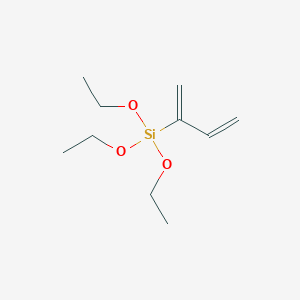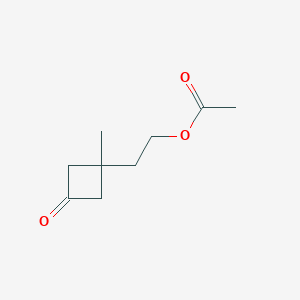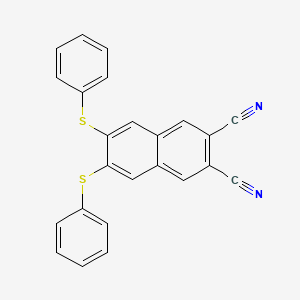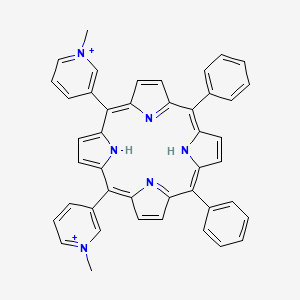
(Buta-1,3-dien-2-yl)(triethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Buta-1,3-dien-2-yl)(triethoxy)silane is an organosilicon compound characterized by the presence of a butadiene moiety and three ethoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)(triethoxy)silane typically involves the reaction of buta-1,3-dien-2-ylmagnesium chloride with triethoxy(3-iodopropyl)silane in the presence of a catalyst such as copper(II) chloride and lithium chloride in tetrahydrofuran (THF) at low temperatures . This Grignard reaction is a common method for forming carbon-silicon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Buta-1,3-dien-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to hydrides or other functional groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Buta-1,3-dien-2-yl)(triethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a building block for polymer synthesis.
Biology and Medicine
While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as bioactive materials.
Industry
In the industrial sector, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its ability to form strong bonds with various substrates makes it valuable in surface modification and material enhancement .
Mecanismo De Acción
The mechanism of action of (Buta-1,3-dien-2-yl)(triethoxy)silane involves the formation of silicon-carbon bonds through nucleophilic substitution or addition reactions. The silicon atom acts as an electrophilic center, facilitating the attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, with common pathways including the formation of siloxane linkages and cross-linked polymer networks .
Comparación Con Compuestos Similares
Similar Compounds
- (Buta-1,3-dien-2-yloxy)trimethylsilane
- (Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane
- Triethoxy(octyl)silane
Uniqueness
(Buta-1,3-dien-2-yl)(triethoxy)silane is unique due to its combination of a butadiene moiety and triethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis .
Propiedades
Número CAS |
124597-49-5 |
|---|---|
Fórmula molecular |
C10H20O3Si |
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-yl(triethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h6H,1,5,7-9H2,2-4H3 |
Clave InChI |
SGAHOMRZKDFGTD-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C(=C)C=C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)







![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


